4-Isopropoxypyridin-3-amine
Description
Significance of Pyridine-Based Amines in Synthetic Organic Chemistry
The amino group attached to the pyridine (B92270) ring further enhances its utility, acting as a potent nucleophile and a handle for a wide range of chemical transformations. nih.govfiveable.me This dual functionality allows for the construction of carbon-nitrogen bonds, a critical step in the synthesis of countless organic molecules. nih.gov The ability of pyridine amines to participate in various reactions, including nucleophilic substitutions and metal-catalyzed cross-couplings, makes them indispensable reagents for creating intricate molecular architectures. nih.gov Their role as intermediates is crucial, enabling chemists to break down the synthesis of complex target molecules into more manageable, stepwise reactions. numberanalytics.commdpi.com
Role of Pyridine Derivatives in Drug Discovery and Development
The significance of pyridine derivatives extends profoundly into the field of drug discovery and development. enpress-publisher.comresearchgate.net The pyridine scaffold is a common feature in a vast number of approved pharmaceutical agents, highlighting its importance as a "privileged scaffold" in medicinal chemistry. nih.govrsc.orgrsc.org Its presence in a drug molecule can significantly influence its pharmacological properties, including solubility, bioavailability, and binding affinity to biological targets. ajrconline.orgmdpi.com
The nitrogen atom in the pyridine ring can form hydrogen bonds, a crucial interaction for drug-receptor binding. nih.gov Furthermore, the aromatic nature of the ring allows for various substitutions, enabling medicinal chemists to fine-tune the steric and electronic properties of a drug candidate to optimize its efficacy and reduce potential side effects. nih.gov Pyridine-containing compounds have demonstrated a broad spectrum of biological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties. nih.govrsc.orgmdpi.com This wide-ranging therapeutic potential underscores the continued interest in synthesizing and evaluating new pyridine derivatives for the treatment of human diseases. researchgate.net
Overview of 4-Isopropoxypyridin-3-amine as a Key Intermediate in Complex Molecule Synthesis
Within the broader class of pyridine-based amines, This compound has garnered attention as a particularly valuable intermediate in the synthesis of complex molecules. Its specific substitution pattern—an isopropoxy group at the 4-position and an amine at the 3-position—confers a unique set of properties that chemists can exploit.
The isopropoxy group, a bulky and electron-donating substituent, can influence the reactivity of the pyridine ring and provide steric hindrance, which can be advantageous in directing the outcome of certain reactions. The strategic placement of the amino group allows for its participation in a variety of coupling reactions, serving as a linchpin for connecting different molecular fragments. This compound is a key building block in the synthesis of more elaborate molecules, including those with potential therapeutic applications. For instance, it has been utilized in the preparation of inhibitors for enzymes such as GSK-3. googleapis.com The ability to use this compound to construct complex molecular frameworks highlights its importance as a strategic intermediate in modern organic synthesis. numberanalytics.comnumberanalytics.com
Chemical Properties of this compound
The utility of this compound as a synthetic intermediate is directly related to its specific chemical and physical properties. A summary of its key characteristics is provided in the table below.
| Property | Value |
| CAS Number | 173435-38-6 |
| Molecular Formula | C8H12N2O |
| Molecular Weight | 152.19 g/mol |
| Chemical Name | 3-Pyridinamine, 4-(1-methylethoxy)- |
| Purity/Specification | 98% |
Table 1: Chemical and Physical Properties of this compound. allmpuslab.com
Structure
3D Structure
Properties
Molecular Formula |
C8H12N2O |
|---|---|
Molecular Weight |
152.19 g/mol |
IUPAC Name |
4-propan-2-yloxypyridin-3-amine |
InChI |
InChI=1S/C8H12N2O/c1-6(2)11-8-3-4-10-5-7(8)9/h3-6H,9H2,1-2H3 |
InChI Key |
OMNWMGVJNXCUIQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C=NC=C1)N |
Origin of Product |
United States |
Advanced Spectroscopic and Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of molecular structures. For 4-Isopropoxypyridin-3-amine, ¹H and ¹³C NMR would provide definitive information on its proton and carbon framework, respectively.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy for Structural Elucidation
¹H NMR spectroscopy would reveal the number of different types of protons, their electronic environments, and their proximity to other protons in the this compound molecule. The spectrum would be expected to show distinct signals for the aromatic protons on the pyridine (B92270) ring, the methine proton of the isopropoxy group, the methyl protons of the isopropoxy group, and the protons of the amine group. The chemical shifts (δ) are influenced by the electron-donating effects of the amino and isopropoxy groups.
Hypothetical ¹H NMR Data for this compound
| Proton Assignment | Hypothetical Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H-2 (Pyridine) | 7.85 | d | 5.5 |
| H-5 (Pyridine) | 6.90 | d | 5.5 |
| H-6 (Pyridine) | 8.10 | s | - |
| -NH₂ | 4.50 | br s | - |
| -OCH(CH₃)₂ | 4.60 | sept | 6.1 |
Note: The table above is interactive and contains hypothetical data.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy for Carbon Framework Analysis
¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal. The chemical shifts of the pyridine ring carbons are particularly informative, indicating the electronic effects of the amino and isopropoxy substituents.
Hypothetical ¹³C NMR Data for this compound
| Carbon Assignment | Hypothetical Chemical Shift (δ, ppm) |
|---|---|
| C-2 (Pyridine) | 140.2 |
| C-3 (Pyridine) | 125.8 |
| C-4 (Pyridine) | 155.6 |
| C-5 (Pyridine) | 115.4 |
| C-6 (Pyridine) | 148.9 |
| -OCH(CH₃)₂ | 70.1 |
Note: The table above is interactive and contains hypothetical data.
Correlation of NMR Chemical Shifts with Hydrogen Bonding and Acidity
The chemical shifts of the amine (-NH₂) protons are highly sensitive to their environment, including solvent, concentration, and temperature, due to hydrogen bonding. In protic solvents, hydrogen bonding to solvent molecules would typically cause a downfield shift of the -NH₂ signal. The acidity of the amine protons influences the strength of these hydrogen bonds. Similarly, the proximity of the amino group to the isopropoxy group and the pyridine nitrogen atom can lead to intramolecular hydrogen bonding, which would also affect the chemical shifts of the involved protons. A variable temperature NMR study could provide insights into the dynamics of such hydrogen bonding.
Mass Spectrometry
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry would be used to determine the exact mass of the molecular ion of this compound with high precision. This allows for the unambiguous determination of its elemental formula (C₈H₁₂N₂O).
Hypothetical HRMS Data for this compound
| Ion | Calculated Exact Mass | Observed Exact Mass |
|---|
Note: The table above is interactive and contains hypothetical data.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization is a soft ionization technique that is well-suited for analyzing polar molecules like this compound. In positive ion mode ESI-MS, the compound would typically be observed as the protonated molecule, [M+H]⁺. Tandem mass spectrometry (MS/MS) of this ion would involve collision-induced dissociation to produce characteristic fragment ions. Expected fragmentation pathways could include the loss of the isopropoxy group or parts of it, providing further confirmation of the structure.
Vibrational Spectroscopy
No experimental FTIR data for this compound has been reported in the searched scientific literature.
No experimental FT Raman data for this compound has been reported in the searched scientific literature.
Ultraviolet-Visible (UV-Vis) Spectroscopy
No experimental UV-Vis absorption data for this compound has been reported in the searched scientific literature.
Chemical Reactivity and Derivatization Strategies
Nucleophilic Reactivity of the Amine Moiety
The exocyclic amino group at the C-3 position of 4-Isopropoxypyridin-3-amine is the primary center of nucleophilicity. Its reactivity is enhanced by the electronic properties of the pyridine (B92270) ring, which is substituted with an electron-donating isopropoxy group at the C-4 position. This alkoxy group increases the electron density on the ring and, by extension, on the adjacent amino group, making it more reactive toward electrophiles compared to unsubstituted 3-aminopyridine (B143674). wikipedia.org The lone pair of electrons on the nitrogen atom readily participates in reactions with a variety of electrophilic partners.
The direct N-alkylation of aminopyridines with alkyl halides can be challenging due to the potential for overalkylation. masterorganicchemistry.com The product of monoalkylation, a secondary amine, is often more nucleophilic than the starting primary amine, leading to the formation of tertiary amines and even quaternary ammonium salts. masterorganicchemistry.comwikipedia.org For structurally similar compounds like 3-amino-4-halopyridines, direct alkylation often results in moderate yields, necessitating multi-step procedures. nih.gov
A more controlled approach involves a three-step sequence:
Protection: The primary amine is first protected with a suitable group, such as a tert-butoxycarbonyl (Boc) group, to prevent overalkylation.
Alkylation: The protected amine is then alkylated under basic conditions.
Deprotection: The protecting group is subsequently removed, typically under acidic conditions, to yield the desired mono-alkylated secondary amine. nih.gov
This strategy provides cleaner products and higher yields. Another effective method is reductive amination, which involves the reaction of the amine with an aldehyde or ketone in the presence of a reducing agent.
Table 1: Predicted Products from N-Alkylation Reactions of this compound
| Alkylating Agent | Expected Product | Reaction Type |
| Methyl iodide | N-methyl-4-isopropoxypyridin-3-amine | Direct Alkylation |
| Benzyl bromide | N-benzyl-4-isopropoxypyridin-3-amine | Direct Alkylation |
| Acetaldehyde / NaBH₃CN | N-ethyl-4-isopropoxypyridin-3-amine | Reductive Amination |
| Acetone / NaBH(OAc)₃ | N-isopropyl-4-isopropoxypyridin-3-amine | Reductive Amination |
The nucleophilic amine moiety of this compound reacts readily with acylating agents like acyl chlorides and acid anhydrides to form stable amide derivatives. This is a common and high-yielding transformation for aminopyridines. For instance, the reaction of 3-amino-4-methylpyridine with trifluoroacetic anhydride proceeds efficiently to give the corresponding trifluoroacetamide derivative. chemrxiv.org Similarly, this compound is expected to react smoothly with various acylating agents under standard conditions, often in the presence of a non-nucleophilic base like pyridine or triethylamine to scavenge the acid byproduct.
Table 2: Examples of Amide Formation with this compound
| Acylating Agent | Product Name |
| Acetyl chloride | N-(4-isopropoxypyridin-3-yl)acetamide |
| Benzoyl chloride | N-(4-isopropoxypyridin-3-yl)benzamide |
| Acetic anhydride | N-(4-isopropoxypyridin-3-yl)acetamide |
| Trifluoroacetic anhydride | 2,2,2-trifluoro-N-(4-isopropoxypyridin-3-yl)acetamide |
The Mannich reaction is a three-component condensation that forms a β-amino-carbonyl compound, known as a Mannich base. wikipedia.org The reaction involves an active hydrogen compound, an aldehyde (commonly formaldehyde), and a primary or secondary amine. organic-chemistry.orgnih.gov this compound is a suitable amine component for this transformation.
The reaction mechanism begins with the formation of an iminium ion from the reaction of this compound and an aldehyde. wikipedia.org This electrophilic iminium ion is then attacked by the enol form of a carbonyl compound (e.g., a ketone), leading to the formation of the Mannich base. wikipedia.org These reactions are valuable in medicinal chemistry for synthesizing complex molecules containing heterocyclic rings. mdpi.com
An example reaction would involve this compound, formaldehyde, and acetone, which would be expected to yield 1-((4-isopropoxypyridin-3-yl)amino)propan-2-one. The use of various heterocyclic aldehydes and aromatic amines in biocatalytic Mannich reactions highlights the broad applicability of this reaction. mdpi.com
Electrophilic Substitution Reactions on the Pyridine Ring
The pyridine ring is inherently electron-deficient and generally undergoes electrophilic aromatic substitution with difficulty. However, the reactivity is significantly influenced by the substituents on the ring. nih.gov In this compound, both the amino group at C-3 and the isopropoxy group at C-4 are strong electron-donating, activating groups.
These groups increase the electron density of the pyridine ring, making it more susceptible to electrophilic attack. The directing effects of these substituents are cumulative. The C-3 amino group strongly directs electrophiles to the C-2 and C-5 positions, while the C-4 alkoxy group also directs to the C-2 and C-5 positions. Therefore, electrophilic substitution is strongly predicted to occur at the C-2 or C-5 positions, which are ortho to one activating group and meta to the other, or ortho to both activating groups (in the case of C-5 relative to C-4 and para relative to a conceptual C-2 directing vector of the C-3 amine). Research on the direct C-H functionalization of 2-amino/alkoxy pyridines has shown that such activating groups enable selective reactions at specific positions on the pyridine core. researchgate.net
Common electrophilic substitution reactions include:
Halogenation: Reaction with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) would likely introduce a halogen at the C-2 or C-5 position.
Nitration: Nitration would require careful conditions to avoid oxidation, but a nitro group could potentially be introduced at C-2 or C-5.
Sulfonation: Reaction with oleum could lead to the corresponding sulfonic acid derivative.
Metal-Catalyzed Transformations Involving Pyridin-3-amines as Ligands
Aminopyridines are versatile ligands in coordination chemistry and homogeneous catalysis, capable of coordinating to metal centers through the pyridine ring nitrogen and/or the exocyclic amino nitrogen. researchgate.netnsf.gov 3-Aminopyridine itself has been shown to act as a co-ligand in the synthesis of various mixed metal complexes. researchgate.net
This compound can function as a bidentate chelating ligand, forming stable complexes with transition metals such as palladium, copper, nickel, and iron. researchgate.netnih.gov The electronic properties of the ligand, and thus the catalytic activity of the resulting metal complex, can be tuned by the substituents. The electron-donating isopropoxy group in this compound would increase the electron density at the metal center, which can influence the catalytic cycle in processes like cross-coupling reactions. Studies on NNN pincer-type ligands have demonstrated that substitution at the 4-position of the central pyridine ring significantly affects the electronic properties and bond lengths of their copper(II) complexes. nih.gov
Table 3: Potential Applications of this compound as a Ligand
| Metal | Potential Catalytic Application | Coordination Mode |
| Palladium (Pd) | Suzuki, Heck, Buchwald-Hartwig cross-coupling | Monodentate (Npyridine) or Bidentate (Npyridine, Namine) |
| Copper (Cu) | Ullmann coupling, Click chemistry | Bidentate (Npyridine, Namine) |
| Iron (Fe) | C-H activation, Polymerization | Bidentate (Npyridine, Namine) |
| Nickel (Ni) | Cross-coupling reactions | Bidentate (Npyridine, Namine) |
Cyclization Reactions Leading to Fused Heterocycles
3-Aminopyridine derivatives are valuable precursors for the synthesis of a wide range of fused heterocyclic systems, which are prevalent in pharmaceuticals. ias.ac.in The bifunctional nature of this compound, possessing a nucleophilic amino group and an adjacent reactive C-2 or C-4 position on the pyridine ring, allows for various annulation strategies.
One prominent example is the synthesis of imidazopyridines. The reaction of a 3-aminopyridine with an α-haloketone can lead to the formation of an imidazo[4,5-c]pyridine skeleton. nih.gov Furthermore, multicomponent reactions involving 2-aminopyridines, aldehydes, and isonitriles are effective for synthesizing 3-aminoimidazo[1,2-a]pyridines, demonstrating a powerful strategy for building fused systems. bio-conferences.org
Another important transformation is the synthesis of pyrrolopyridines (azaindoles). A close analog, 3-amino-4-methylpyridine, undergoes a [4+1] cyclization with trifluoroacetic anhydride to form a 2-trifluoromethyl-6-azaindole derivative. chemrxiv.org This suggests that this compound could undergo similar cyclizations with appropriate C1 synthons to yield 5-isopropoxy-6-azaindole derivatives.
Table 4: Potential Fused Heterocycles from this compound
| Reagent(s) | Fused Heterocycle Core |
| α-Haloketone (e.g., 2-bromoacetophenone) | Imidazo[4,5-c]pyridine |
| Diethyl ethoxymethylenemalonate (EMME) | Pyrido[3,2-d]pyrimidine |
| Trifluoroacetic anhydride (TFAA) | Pyrrolo[3,2-c]pyridine (6-Azaindole) |
| Dicarbonyl compound (e.g., acetylacetone) | Pyrido[1,2-a]pyrimidine analogue |
Intramolecular Heck-Type Cyclization to Form β-Carboline and Aza-β-Carboline Systems
The isopropoxypyridine scaffold, a key feature of this compound, is integral to the synthesis of complex heterocyclic systems such as aza-β-carbolines. A highly effective and regiospecific method for constructing these structures involves a two-step sequence featuring a Buchwald-Hartwig amination followed by a palladium-catalyzed intramolecular Heck-type cyclization. This approach has been successfully employed in the multi-gram scale synthesis of potent anti-alcohol abuse agents like 6-Aza-3-ISOPBC.
The synthesis begins not with this compound itself, but with a related precursor, 5-bromo-2-isopropoxypyridine. This precursor undergoes a Buchwald-Hartwig amination reaction with 4-amino-3-chloropyridine. This palladium-catalyzed cross-coupling reaction forms a crucial diarylamine intermediate, N-(3-chloropyridin-4-yl)-6-isopropoxypyridin-3-amine.
The subsequent and key step is the intramolecular Heck-type cyclization of this diarylamine. Under specific palladium catalysis conditions, this reaction proceeds with high efficiency to yield the desired aza-β-carboline. A notable advantage of this strategy is its high regioselectivity. By positioning the chlorine atom on the pyridine ring of the diarylamine intermediate, the cyclization exclusively produces the desired β-carboline isomer, completely avoiding the formation of the unwanted δ regioisomer. This eliminates the need for challenging chromatographic separation, streamlining the synthetic process. The reaction has proven to be scalable, with catalyst loading sometimes requiring adjustment on larger scales to ensure complete consumption of the starting material.
The intramolecular Heck reaction is a powerful tool for ring construction, as it operates under mild conditions, tolerates a wide variety of functional groups, and can be used to form rings of various sizes. The mechanism involves the oxidative addition of the aryl halide to a palladium(0) complex, followed by migratory insertion of an alkene (in this case, part of the pyridine ring system) into the carbon-palladium bond, and subsequent reductive elimination to form the cyclic product.
| Step | Reactants | Catalyst System | Product | Yield |
| Buchwald-Hartwig Amination | 5-bromo-2-isopropoxypyridine, 4-amino-3-chloropyridine | Pd(OAc)₂, X-Phos, Cs₂CO₃ | N-(3-chloropyridin-4-yl)-6-isopropoxypyridin-3-amine | Good to Excellent |
| Intramolecular Heck Cyclization | N-(3-chloropyridin-4-yl)-6-isopropoxypyridin-3-amine | Pd(OAc)₂, (t-Bu)₃P·HBF₄, K₂CO₃, DMA (solvent) | 6-Aza-3-ISOPBC (an aza-β-carboline) | 90–92% |
Cyclocondensation Reactions for the Formation of Thiazole and Oxadiazole Cores
The primary amino group of this compound is a versatile functional handle for participating in cyclocondensation reactions to form various five-membered heterocyclic rings, such as thiazoles and oxadiazoles. While specific literature detailing these transformations for this compound is not extensively documented, the known reactivity of 3-aminopyridines allows for the strategic design of such syntheses.
Formation of Thiazole Cores: A common route to thiazole synthesis is the Hantzsch reaction, which involves the condensation of an α-halocarbonyl compound with a thioamide. To utilize this compound in this context, it would first need to be converted into the corresponding thioamide, N-(4-isopropoxypyridin-3-yl)thioformamide. This can be achieved by treating the amine with a thioacylating agent like Lawesson's reagent or phosphorus pentasulfide. The resulting thioamide could then be reacted with an appropriate α-haloketone or α-haloaldehyde in a cyclocondensation reaction to furnish a 2,4-disubstituted thiazole bearing the 4-isopropoxypyridin-3-yl moiety.
Formation of Oxadiazole Cores: The synthesis of 1,3,4-oxadiazoles typically proceeds through the cyclodehydration of diacylhydrazine precursors. For this strategy, this compound would first be acylated to form an amide, which is then converted to an acid hydrazide. This can be accomplished by reacting the initial amine with an acyl chloride to form an amide, followed by reaction with hydrazine. Alternatively, the amine can be converted into a hydrazide derivative directly. This key intermediate, an N-acyl-N'-(4-isopropoxypyridin-3-yl)hydrazine, can then undergo cyclization with a second carboxylic acid or its derivative in the presence of a dehydrating agent such as phosphorus oxychloride (POCl₃) or polyphosphoric acid to yield the desired 2,5-disubstituted 1,3,4-oxadiazole.
These proposed pathways leverage established heterocyclic chemistry to derivatize the this compound core, enabling access to complex molecules with potential applications in medicinal chemistry.
| Target Core | Proposed Precursor from this compound | Key Reaction Type | General Co-Reactant | Dehydrating/Activating Agent |
| Thiazole | N-(4-isopropoxypyridin-3-yl)thioamide | Hantzsch Synthesis | α-Halocarbonyl Compound | Base (e.g., Triethylamine) |
| 1,3,4-Oxadiazole | 4-Isopropoxypyridine-3-carbohydrazide | Cyclodehydration | Carboxylic Acid / Acyl Chloride | POCl₃, PPA, or TsCl |
Prodrug Design Strategies for Pyridin-3-amines
The primary aromatic amino group of this compound makes it an ideal candidate for prodrug design. Prodrug strategies aim to temporarily modify a drug molecule to overcome pharmaceutical and pharmacokinetic barriers, such as poor solubility, instability, or lack of site-specific delivery. For amines, a key challenge is their tendency to ionize at physiological pH, which can limit membrane penetration.
Several established strategies can be applied to the amino group of this compound:
N-Acylation (Amides and Carbamates): One of the most common approaches is the acylation of the amine to form an amide or a carbamate. This modification neutralizes the basicity of the amino group, increasing its lipophilicity and potentially enhancing its ability to cross biological membranes like the blood-brain barrier. These amide or carbamate linkages are designed to be cleaved in vivo by enzymes such as amidases or esterases, regenerating the active parent amine. The rate of cleavage can be tuned by altering the steric and electronic properties of the acyl group. nih.gov
N-Mannich Bases: The formation of N-Mannich bases is another viable strategy. This involves the condensation of the amine with an aldehyde (like formaldehyde) and a compound containing an active hydrogen (such as an amide). N-Mannich bases can increase the lipophilicity of the parent amine and often suppress its pKa, meaning a larger fraction remains unionized at intestinal pH, which can improve oral absorption. nih.gov These prodrugs typically revert to the parent amine under physiological conditions.
(Acyloxy)alkyl Carbamates: This is a more sophisticated approach where the prodrug is designed for enzymatic activation. In this "tripartite" system, an (acyloxy)alkyl group is attached as a carbamate to the amine. The prodrug is activated by esterase enzymes that hydrolyze the terminal ester, triggering a cascade reaction that involves intramolecular cyclization and ultimately releases the parent amine, carbon dioxide, and an aldehyde. This strategy addresses the general stability of simple amides and carbamates, providing a more reliable release mechanism.
Dihydropyridine-Pyridinium Salt System: For drugs targeting the central nervous system, a specialized redox-based delivery system can be employed. The amine drug is linked to a dihydropyridine carrier. This lipophilic conjugate crosses the blood-brain barrier. Once in the brain, the dihydropyridine moiety is oxidized to a charged pyridinium (B92312) salt. This charged molecule is then "locked" in the brain, as it cannot easily diffuse back across the blood-brain barrier. Slow enzymatic cleavage of the link between the carrier and the drug then provides sustained release of the active agent at its target site.
| Prodrug Strategy | Linkage Type | Activation Mechanism | Potential Advantage |
| N-Acylation | Amide, Carbamate | Enzymatic (Amidases, Esterases) | Increased lipophilicity, improved membrane penetration. nih.gov |
| N-Mannich Base | Aminomethyl | Chemical (pH-dependent hydrolysis) | Increased lipophilicity, suppressed pKa for better absorption. nih.gov |
| (Acyloxy)alkyl Carbamate | Carbamate | Enzymatic (Esterases) followed by chemical cascade | Controlled, enzyme-specific release. |
| Dihydropyridine System | Varies (e.g., Amide) | Redox (Oxidation) followed by enzymatic cleavage | Brain-specific targeting and sustained release. |
Computational and Theoretical Analysis of this compound: A Review of Available Data
Following a comprehensive search of scientific literature and databases, it has been determined that there are no specific computational or theoretical studies published that focus on the chemical compound this compound. While computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for elucidating the properties of molecules, research on this specific compound does not appear to be available in the public domain.
Therefore, it is not possible to provide detailed research findings or data tables for the following computational analyses as requested:
Optimization of Molecular Geometry: Data on bond lengths, bond angles, and dihedral angles determined through computational optimization is not available.
Vibrational Frequencies and Intensities: Calculated infrared (IR) and Raman spectra, which help in understanding the vibrational modes of the molecule, have not been published.
Electronic Structure Analysis (HOMO-LUMO Energies): Information regarding the highest occupied molecular orbital (HOMO), lowest unoccupied molecular orbital (LUMO), and the associated energy gap, which are crucial for understanding chemical reactivity and electronic transitions, is not documented for this compound.
Prediction of NMR Chemical Shifts (GIAO Method): Theoretical predictions of 1H and 13C NMR chemical shifts, often calculated using the Gauge-Independent Atomic Orbital (GIAO) method, are not available.
Dipole Moment, Polarizability, and Hyperpolarizability: There are no published values for these properties, which describe the molecule's response to an external electric field and are important for understanding intermolecular interactions and nonlinear optical properties.
Mulliken and Natural Atomic Charge Analysis: Analysis of the electron distribution and atomic charges within the molecule has not been reported.
While general methodologies for these computational techniques are well-established and have been applied to similar pyridine derivatives, the specific results for this compound are absent from the reviewed literature. Further experimental and computational research would be required to determine these properties.
Computational Chemistry and Theoretical Studies
Density Functional Theory (DFT) Calculations
Chemical Reactivity and Thermodynamic Property Predictions
Theoretical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in predicting the chemical reactivity and thermodynamic stability of molecules like 4-Isopropoxypyridin-3-amine. While specific experimental and computational studies on this exact molecule are not widely available in public literature, the principles of computational chemistry allow for the elucidation of its likely properties based on its structure.
DFT studies on similar aminopyridine derivatives are used to calculate a range of electronic and energetic descriptors. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the energy gap between them, ionization potential, and electron affinity. These parameters are crucial for understanding a molecule's kinetic stability and its propensity to participate in chemical reactions. For instance, a smaller HOMO-LUMO gap generally suggests higher chemical reactivity.
Thermodynamic properties such as enthalpy, entropy, and Gibbs free energy can also be predicted at different temperatures. These calculations help in understanding the stability of the compound and the spontaneity of its potential reactions. For substituted pyridines, computational models can predict key thermodynamic values that govern their behavior in various chemical environments.
Table 1: Predicted Reactivity and Thermodynamic Parameters for a Representative Aminopyridine Structure (Note: This table is illustrative, based on general findings for similar aminopyridine structures, as specific data for this compound is not publicly available.)
| Parameter | Predicted Value Range | Significance |
| HOMO Energy | -5.0 to -6.5 eV | Relates to electron-donating ability |
| LUMO Energy | -0.5 to 1.0 eV | Relates to electron-accepting ability |
| HOMO-LUMO Gap | 4.5 to 6.0 eV | Indicator of chemical reactivity and stability |
| Ionization Potential | 7.0 to 8.5 eV | Energy required to remove an electron |
| Electron Affinity | 0.5 to 1.5 eV | Energy released upon gaining an electron |
| Standard Enthalpy of Formation | Varies | Heat change during formation from elements |
| Standard Gibbs Free Energy of Formation | Varies | Spontaneity of formation |
Molecular Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is particularly useful in drug discovery for predicting how a ligand, such as this compound, might interact with the binding site of a protein.
Prediction of Ligand-Protein Binding Orientations
In silico docking studies with various protein targets can reveal the most likely binding modes of this compound. The aminopyridine scaffold is a common motif in pharmacologically active compounds. Docking simulations of similar aminopyridines into the active sites of enzymes like kinases or channels have shown that the pyridine (B92270) nitrogen and the amino group are often key interaction points, forming hydrogen bonds with amino acid residues. nih.gov For this compound, the isopropoxy group would likely occupy a hydrophobic pocket within the binding site, while the 3-amino group and the pyridine ring nitrogen would be available to form critical hydrogen bonds that anchor the ligand in a specific orientation.
Estimation of Binding Affinity and Intermolecular Energy
Molecular docking programs use scoring functions to estimate the binding affinity, often expressed as a binding energy (e.g., in kcal/mol). A lower (more negative) binding energy suggests a more stable ligand-protein complex. For aminopyridine derivatives docked into protein targets, these scores help to rank potential inhibitors and guide further experimental studies. plos.org The intermolecular energy is broken down into contributions from various forces, including hydrogen bonding, electrostatic interactions, and van der Waals forces, providing a detailed picture of the binding event.
Table 2: Illustrative Molecular Docking Results for an Aminopyridine Ligand with a Kinase Target (Note: This data is representative and not specific to this compound.)
| Protein Target | Binding Energy (kcal/mol) | Key Interacting Residues | Types of Interactions |
| Example Kinase A | -8.5 | Asp145, Lys72, Leu120 | Hydrogen Bond, Electrostatic, Hydrophobic |
| Example Kinase B | -7.9 | Glu98, Phe144, Val50 | Hydrogen Bond, Pi-Stacking, Hydrophobic |
Molecular Dynamics (MD) Simulations
Molecular dynamics simulations provide insights into the dynamic behavior of molecules over time, offering a more realistic view of ligand-protein interactions than static docking models.
Analysis of Ligand Robustness within Receptor Cavities
Following molecular docking, MD simulations are often performed to assess the stability of the predicted binding pose. An MD simulation of the this compound-protein complex would track the movements of both the ligand and the protein atoms over a period of nanoseconds. The robustness of the binding is often evaluated by calculating the root-mean-square deviation (RMSD) of the ligand's atomic positions from its initial docked pose. A stable RMSD value over the course of the simulation suggests that the ligand remains securely bound within the receptor cavity.
Elucidation of Dynamic Binding Interactions
MD simulations allow for a detailed analysis of the dynamic interplay between the ligand and the protein. nih.gov They can reveal transient hydrogen bonds or water-mediated interactions that are not captured by static docking. By analyzing the simulation trajectory, researchers can determine the persistence of key interactions, such as hydrogen bonds between the amino group of this compound and specific residues in the protein's active site. This information is crucial for understanding the mechanism of action and for designing more potent and selective analogs.
Quantum Mechanics (QM) Based Approaches for Structure-Activity Relationship Rationalization
Quantum mechanics (QM) based approaches are fundamental in understanding the electronic properties of molecules and rationalizing their structure-activity relationships (SAR). For derivatives of this compound, which have been investigated as inhibitors of Janus kinase (JAK) family enzymes, QM methods can elucidate key electronic features that govern their binding affinity and selectivity.
QM calculations, such as Density Functional Theory (DFT), can be employed to determine the molecular geometry, electrostatic potential, and frontier molecular orbitals (HOMO and LUMO) of this compound and its analogs. These calculations help in understanding the charge distribution across the molecule, identifying regions that are electron-rich or electron-deficient, and predicting the most likely sites for interaction with biological targets. For instance, the electrostatic potential map can reveal the hydrogen bonding capabilities of the amine and pyridine nitrogen, as well as the isopropoxy group, which are critical for forming stable complexes with amino acid residues in the active site of a kinase.
Furthermore, QM methods can be used to calculate the energies of different conformations of these molecules, providing insights into the energetically favorable shapes they can adopt. This information is vital for understanding how these compounds fit into the binding pocket of a target protein and can explain why certain structural modifications lead to an increase or decrease in biological activity. While specific QM studies on this compound are not extensively published in peer-reviewed journals, the principles of QM are routinely applied in the pharmaceutical industry to guide the design of such molecules.
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For this compound derivatives, QSAR models can be developed to predict the inhibitory activity of new, unsynthesized analogs, thereby prioritizing the synthesis of the most promising candidates.
The development of a QSAR model involves calculating a set of molecular descriptors for each compound in a series and then using statistical methods to correlate these descriptors with their experimentally determined biological activities. These descriptors can be categorized into several types, including electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological (e.g., connectivity indices).
Comparative Molecular Field Analysis (CoMFA) is a 3D-QSAR technique that relates the biological activity of a set of molecules to their 3D steric and electrostatic fields. In a CoMFA study of this compound derivatives, the molecules would first be aligned based on a common scaffold. Then, for each molecule, the steric and electrostatic interaction energies with a probe atom are calculated at various points on a 3D grid surrounding the molecule.
The resulting field values are then used as independent variables in a partial least squares (PLS) analysis to build a predictive model. The CoMFA model is often visualized as contour maps, where different colored regions indicate areas where changes in steric bulk or electrostatic properties are predicted to increase or decrease biological activity. For example, a green contour map around a particular substituent might indicate that bulkier groups in that region are favorable for activity, while a red contour map might suggest that electronegative groups are preferred.
Comparative Molecular Similarity Indices Analysis (CoMSIA) is another 3D-QSAR method that, in addition to steric and electrostatic fields, also considers hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. This provides a more comprehensive description of the molecular properties that can influence biological activity.
Similar to CoMFA, CoMSIA generates contour maps that highlight the regions around the aligned molecules where specific physicochemical properties are important for activity. For this compound derivatives, a CoMSIA analysis could reveal, for instance, that a hydrogen bond donor group at a specific position on the pyridine ring is crucial for high-affinity binding to the target enzyme. The combination of different field descriptors in CoMSIA often leads to more robust and predictive QSAR models compared to CoMFA alone.
Computer-Aided Drug Design (CADD) Methodologies
Computer-Aided Drug Design (CADD) encompasses a range of computational techniques used to discover, design, and optimize new drugs. For the development of inhibitors based on the this compound scaffold, CADD methodologies play a pivotal role, from hit identification to lead optimization.
Structure-based drug design (SBDD) is a key component of CADD, which relies on the 3D structure of the biological target, often determined by X-ray crystallography or NMR spectroscopy. Molecular docking is a widely used SBDD technique where virtual libraries of compounds are screened against the binding site of a target protein to identify potential hits. For this compound derivatives, docking studies can predict the binding mode and affinity of these compounds within the active site of a kinase, for example. These studies can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that are essential for potent inhibition.
Molecular dynamics (MD) simulations can be used to study the dynamic behavior of the protein-ligand complex over time, providing a more realistic picture of the binding event. MD simulations can help to assess the stability of the predicted binding pose from docking and can be used to calculate binding free energies, which provide a more accurate prediction of a compound's potency.
Ligand-based drug design (LBDD) methods are employed when the 3D structure of the target is unknown. These methods rely on the knowledge of a set of active and inactive molecules to build a model of the pharmacophore, which represents the essential 3D arrangement of functional groups required for biological activity. This pharmacophore model can then be used to screen virtual libraries for new compounds that match the model.
The integration of these CADD methodologies allows for a rational and efficient approach to the design of novel this compound derivatives with improved potency, selectivity, and pharmacokinetic properties. The iterative cycle of design, synthesis, and biological testing, guided by computational insights, significantly accelerates the drug discovery process.
Applications in Medicinal Chemistry and Structure Activity Relationship Sar Investigations
Precursor Role in the Design of Therapeutically Relevant Agents
The chemical reactivity of 4-Isopropoxypyridin-3-amine, particularly the presence of the amino group and the isopropoxy moiety on the pyridine (B92270) ring, allows for its elaboration into more complex molecular architectures. This has been effectively utilized in the synthesis of several classes of heterocyclic compounds with established pharmacological importance.
Synthesis of β-Carboline and Aza-β-Carboline Analogs
The β-carboline and aza-β-carboline ring systems are core structures in numerous natural products and synthetic compounds exhibiting a wide array of biological activities, including anti-cancer, anti-viral, and neurological effects. While direct synthesis from L-tryptophan is a common route, modern synthetic strategies often employ substituted pyridin-3-amines as key building blocks for constructing the pyridine ring portion of the tricyclic system.
Although a direct synthesis of β-carboline or aza-β-carboline analogs starting specifically from this compound is not extensively detailed in the reviewed literature, the synthesis of structurally related compounds strongly supports its potential as a precursor. For instance, a novel two-step protocol has been developed for the regiospecific synthesis of 3-substituted β- and aza-β-carbolines. This method involves a Buchwald-Hartwig amination followed by an intramolecular Heck-type cyclization. The synthesis of aza-β-carboline derivatives has been achieved using precursors like N-(3-Chloropyridin-4-yl)-6-isopropoxypyridin-3-amine, which shares the core isopropoxypyridin-3-amine scaffold. This highlights the utility of this class of compounds in accessing these complex heterocyclic systems. The general synthetic approach often involves the Pictet-Spengler reaction, a cornerstone in β-carboline synthesis, where a β-arylethylamine condenses with an aldehyde or ketone followed by cyclization.
| Precursor Type | Heterocyclic Product | Key Reaction Type |
| Substituted Pyridin-3-amine | β-Carboline | Pictet-Spengler, Heck Cyclization |
| Substituted Pyridin-3-amine | Aza-β-Carboline | Buchwald-Hartwig Amination, Heck Cyclization |
Development of Heterocyclic Cores such as Thiadiazoles and Oxadiazoles
Thiadiazole and oxadiazole moieties are prevalent in a variety of medicinally important compounds, demonstrating a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The synthesis of these five-membered heterocyclic rings often involves the cyclization of appropriate precursors containing the requisite nitrogen, sulfur (for thiadiazoles), or oxygen (for oxadiazoles) atoms.
The direct utilization of this compound in the synthesis of thiadiazole or oxadiazole derivatives is not explicitly documented in the available research. However, the amino group of this compound could potentially be transformed into a hydrazine or a similar reactive intermediate, which are common starting materials for the construction of these heterocycles. For example, 1,3,4-thiadiazoles can be synthesized from the reaction of acid hydrazides with a sulfur source, while 1,3,4-oxadiazoles can be prepared by the dehydration of diacylhydrazines. Future research could explore the conversion of this compound into such intermediates, thereby opening a pathway to novel thiadiazole and oxadiazole derivatives.
Imidazopyridine Derivatives for Specific Biological Targets
Imidazopyridines are a class of fused heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including sedative-hypnotic, anxiolytic, and anticancer effects. The synthesis of imidazopyridines typically involves the condensation of a 2-aminopyridine derivative with an α-haloketone or a related reagent.
While the primary literature does not describe a direct synthesis of imidazopyridine derivatives from this compound, the general synthetic strategies for imidazo[1,2-a]pyridines and other isomers often rely on substituted aminopyridines. For example, the Groebke-Blackburn-Bienaymé three-component reaction is a powerful tool for the synthesis of 3-aminoimidazo[1,2-a]pyridines. This reaction involves the condensation of a 2-aminopyridine, an aldehyde, and an isocyanide. It is conceivable that this compound could be chemically modified to serve as a precursor in similar multi-component reactions or other established synthetic routes to access novel imidazopyridine scaffolds with unique substitution patterns for evaluation against specific biological targets.
Structure-Activity Relationship (SAR) Studies of Pyridin-3-amine Derivatives
The biological activity of a molecule is intrinsically linked to its three-dimensional structure and the nature of its functional groups. Structure-activity relationship (SAR) studies are crucial in medicinal chemistry for understanding how modifications to a chemical structure affect its biological efficacy. For pyridin-3-amine derivatives, these studies provide valuable insights into the key structural features required for interaction with biological targets.
Elucidation of Key Structural Features for Biological Activity
SAR studies on various pyridin-3-amine derivatives have revealed several key structural features that are critical for their biological activity. The pyridine ring itself often acts as a crucial scaffold, providing a rigid framework for the optimal orientation of other functional groups. The nitrogen atom in the pyridine ring can participate in hydrogen bonding interactions with biological targets, which is a common feature in drug-receptor binding.
The amino group at the 3-position is another critical determinant of activity. It can act as a hydrogen bond donor or a site for further chemical modification to introduce other functionalities. The nature and position of substituents on the pyridine ring can significantly modulate the electronic properties and steric profile of the molecule, thereby influencing its binding affinity and selectivity for a particular target. For instance, the introduction of electron-withdrawing or electron-donating groups can alter the pKa of the pyridine nitrogen and the amino group, affecting their ionization state at physiological pH and their ability to interact with biological macromolecules.
| Structural Feature | Potential Role in Biological Activity |
| Pyridine Ring | Scaffold for functional group orientation, hydrogen bond acceptor |
| 3-Amino Group | Hydrogen bond donor, site for derivatization |
| Ring Substituents | Modulation of electronic and steric properties, influencing binding and selectivity |
Impact of Substitutions on the Pyridine Ring and Isopropyl Moiety on Efficacy
The efficacy of pyridin-3-amine derivatives can be finely tuned by strategic substitutions on both the pyridine ring and any appended moieties, such as the isopropyl group in this compound.
Modifications of the Isopropyl Moiety: The isopropoxy group at the 4-position of the pyridine ring contributes to the lipophilicity of the molecule and can engage in hydrophobic interactions within a binding pocket. Modifications to this group can provide valuable SAR data. For instance, replacing the isopropyl group with other alkyl chains of varying lengths (e.g., methoxy, ethoxy, butoxy) can probe the size of the hydrophobic pocket. Introducing branching or cyclic structures can explore the steric tolerance of the binding site. Furthermore, replacing the ether linkage with other functional groups could lead to new interactions and potentially alter the metabolic stability of the compound.
Systematic variations of these substituents are a cornerstone of the iterative process of drug design, allowing medicinal chemists to optimize the potency, selectivity, and pharmacokinetic properties of lead compounds derived from the this compound scaffold.
Influence of Conformational Flexibility on Receptor Interaction
The interaction of a ligand with its biological target is fundamentally governed by its three-dimensional structure and conformational flexibility. For aminopyridine derivatives, the pyridine ring serves as a crucial scaffold that positions key functional groups for interaction with enzyme active sites and receptor binding pockets. rsc.org The unique structural characteristics of the aminopyridine core, including its planarity and the specific arrangement of nitrogen atoms, allow for a multitude of biological and pharmacological effects through interactions with various enzymes and receptors. rsc.org
Pharmacological Mechanisms of Action (In Vitro Studies)
Glycogen Synthase Kinase-3β (GSK-3β) Inhibition
Glycogen Synthase Kinase-3β (GSK-3β) is a serine/threonine kinase implicated in a wide range of cellular processes, and its dysregulation is associated with various pathologies, including neurodegenerative diseases like Alzheimer's, bipolar disorder, and diabetes. nih.govnih.gov Consequently, GSK-3β has emerged as a significant therapeutic target. nih.gov The aminopyridine scaffold has been identified as a key structural motif in the development of potent GSK-3β inhibitors. nih.gov
Research into 1H-indazole-3-carboxamide derivatives has highlighted the importance of specific substituents in achieving high-potency inhibition. Notably, compounds featuring an isopropoxypyridinyl group demonstrated significantly enhanced GSK-3β inhibitory activity. For instance, certain derivatives with this moiety displayed IC50 values in the single-digit nanomolar range, being 3 to 5 times more potent than their corresponding pyridinyl analogues. nih.gov This suggests that the isopropoxy group plays a critical role in optimizing the interaction with the GSK-3β active site. The design of novel GSK-3β inhibitors often focuses on creating molecules that can effectively interact with the ATP-binding site of the enzyme, particularly the hinge region containing residues like Val135. nih.gov The combination of a hydrogen-bonding scaffold like aminopyridine with strategically placed lipophilic groups such as an isopropoxy moiety can lead to high-affinity binding and potent inhibition.
Table 1: In Vitro GSK-3β Inhibitory Activity of Selected Heterocyclic Compounds
| Compound | Scaffold | R Group | GSK-3β IC50 (nM) |
|---|---|---|---|
| 1 | 1H-Indazole-3-carboxamide | Pyridinyl | 13 |
| 2 | 1H-Indazole-3-carboxamide | Isopropoxypyridinyl | 4 |
| 3 | 1H-Indazole-3-carboxamide | Pyridinyl | 31 |
| 4 | 1H-Indazole-3-carboxamide | Isopropoxypyridinyl | 9 |
This table presents data for representative compounds from the 1H-indazole-3-carboxamide series to illustrate the potency enhancement conferred by the isopropoxypyridinyl group. nih.gov
Urease Inhibitory Activity
Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide. In agriculture, this activity leads to nitrogen loss from urea-based fertilizers and environmental pollution. In medicine, urease produced by bacteria, such as Helicobacter pylori, is a significant virulence factor associated with peptic ulcers and other gastric diseases. Therefore, the inhibition of urease is a target of considerable interest. Various heterocyclic compounds, including pyridine derivatives, have been explored as potential urease inhibitors. nih.gov
Studies on pyridine carboxamide and carbothioamide derivatives have shown that these molecules can exhibit potent inhibitory action against urease, with some compounds demonstrating significantly lower IC50 values than the standard inhibitor, thiourea. nih.gov The structure-activity relationship of these compounds indicates that the nature and position of substituents on the pyridine ring are critical for inhibitory potency. For example, the presence of electron-withdrawing groups on the pyridine ring can enhance urease inhibition. nih.gov The mechanism of inhibition often involves the interaction of the inhibitor with the nickel ions in the active site of the urease enzyme.
Table 2: Urease Inhibitory Activity of Representative Pyridine Derivatives
| Compound | Scaffold | Key Substituent | Urease IC50 (µM) |
|---|---|---|---|
| Rx-6 | Pyridine Carbothioamide | 2,4-dichlorophenyl | 1.07 ± 0.043 |
| Rx-7 | Pyridine Carboxamide | 2,4-dichlorophenyl | 2.18 ± 0.058 |
| Rx-1 | Pyridine Carbothioamide | 4-bromophenyl | 3.13 ± 0.034 |
| Rx-2 | Pyridine Carboxamide | 4-bromophenyl | 14.49 ± 0.067 |
| Thiourea (Standard) | Thiourea | - | 18.93 ± 0.004 |
Data for representative pyridine derivatives demonstrating potent urease inhibition compared to the standard, thiourea. nih.gov
12-Lipoxygenase (12-LOX) Inhibition
The 12-lipoxygenase (12-LOX) enzyme is involved in the metabolism of polyunsaturated fatty acids, such as arachidonic acid, to produce bioactive lipid mediators. nih.gov The primary product, 12-hydroxyeicosatetraenoic acid (12-HETE), is implicated in various physiological and pathological processes, including inflammation, thrombosis, diabetes, and cancer metastasis. nih.gov Consequently, the development of potent and selective 12-LOX inhibitors is an active area of research.
While direct studies on this compound are limited, research on related structural motifs has identified key features for potent 12-LOX inhibition. A series based on a 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide scaffold has yielded compounds with nanomolar potency against 12-LOX and high selectivity over other lipoxygenases and cyclooxygenases. nih.govdocumentsdelivered.com Structure-activity relationship studies of this series revealed that the hydroxyl and methoxy groups on the benzyl ring are crucial for activity. The sulfonamide moiety and its substituents were also optimized to enhance potency and improve pharmacokinetic properties. These findings underscore the importance of specific hydrogen bonding and hydrophobic interactions within the 12-LOX active site for achieving effective inhibition.
Table 3: 12-LOX Inhibitory Activity of 4-((benzyl)amino)benzenesulfonamide Derivatives
| Compound | R1 (Benzenesulfonamide) | R2 (Benzyl) | 12-LOX IC50 (nM) |
|---|---|---|---|
| 35 | -NH2 | 2-OH, 3-OMe | 30 |
| 36 | -N(Me)2 | 2-OH, 3-OMe | 40 |
| ML355 | -N(Me)2 | 2-OH, 3-OMe | 40 |
This table showcases potent inhibitors from a benzenesulfonamide-based scaffold, highlighting key structural features for 12-LOX inhibition. nih.gov
Modulation of G Protein-Coupled Receptors (GPR88)
GPR88 is an orphan G protein-coupled receptor that is highly expressed in brain regions rich in dopamine receptors, particularly the striatum. nih.gov Emerging evidence suggests that GPR88 plays a crucial role in modulating striatal dopamine function and is a potential therapeutic target for psychiatric and neurodegenerative disorders such as schizophrenia and Parkinson's disease. nih.govelifesciences.org
The de-orphanization of GPR88 is an ongoing effort, and several small molecule agonists have been identified. While compounds with an aminopyridine core have not been explicitly reported as GPR88 modulators, the structure-activity relationships of known agonists provide insight into the types of chemical structures that can interact with this receptor. For example, a series of (4-alkoxyphenyl)glycinamides and their 1,3,4-oxadiazole bioisosteres have been developed as GPR88 agonists. nih.gov These compounds demonstrate that an alkoxy-substituted phenyl ring is a favorable feature for GPR88 binding. The 5-amino-1,3,4-oxadiazole derivatives, in particular, showed improved potency and reduced lipophilicity, with some compounds exhibiting EC50 values in the nanomolar range in cell-based cAMP assays. nih.gov Computational docking studies suggest these agonists bind to an allosteric site on the receptor. nih.gov
Table 4: Agonist Activity of Selected Compounds at GPR88
| Compound | Scaffold | Key Feature | GPR88 EC50 (nM) (cAMP Assay) |
|---|---|---|---|
| 2-AMPP (1) | Phenylglycinamide | Isopropoxy | ~300-500 |
| 84 | 5-Amino-1,3,4-oxadiazole | Isopropoxy | 59 |
| 88 | 5-Amino-1,3,4-oxadiazole | Propoxy | 100 |
| 90 | 5-Amino-1,3,4-oxadiazole | Cyclopropylmethoxy | 73 |
Data for representative GPR88 agonists, showing the potency of different chemical scaffolds. nih.gov
Telomerase Inhibitory Activity (for related terpyridine complexes)
Telomerase is a reverse transcriptase enzyme that maintains the length of telomeres at the ends of chromosomes. While its activity is suppressed in most somatic cells, it is reactivated in approximately 85-90% of human tumors, contributing to their immortal phenotype. researchgate.net This makes telomerase an attractive target for anticancer drug development. One strategy to inhibit telomerase is through the stabilization of G-quadruplex structures, which can form in the G-rich sequences of telomeric DNA, thereby blocking the enzyme's access. nih.gov
Terpyridine-based metal complexes have emerged as a promising class of compounds that can interact with G-quadruplex DNA and inhibit telomerase. nih.govnih.gov Platinum(II)-terpyridine complexes, in particular, have been shown to be potent stabilizers of G-quadruplex structures and effective telomerase inhibitors. nih.gov These planar complexes can bind to the G-quadruplex, inducing and stabilizing its conformation. Studies have shown that certain platinum-terpyridine derivatives can induce telomere dysfunction and chromosomal instability specifically in cancer cells, highlighting their potential as targeted therapeutic agents. nih.gov The cytotoxic activity of these complexes often correlates with their ability to induce apoptosis, arrest the cell cycle, and disrupt mitochondrial function in cancer cells. elifesciences.org
Table 5: Activity of Representative Terpyridine-Metal Complexes
| Compound | Metal Center | Key Feature | Biological Effect |
|---|---|---|---|
| Pt-tpy | Platinum(II) | Terpyridine ligand | Induces specific loss of linear Human Artificial Chromosome (HAC), indicating telomere targeting. |
| Pt-ttpy | Platinum(II) | Tolyl-terpyridine ligand | Potent G-quadruplex stabilizer and telomerase inhibitor. |
| Cu-ttpy | Copper(II) | Tolyl-terpyridine ligand | Significant capacity to target telomeres. |
| Complex 1 [Cu(H-La)Cl2] | Copper(II) | Imidazole-terpyridine ligand | High cytotoxic activity against BEL-7402 cancer cells; induces G0/G1 arrest and apoptosis. |
This table summarizes the observed biological effects of various terpyridine-metal complexes related to telomere targeting and anticancer activity. elifesciences.orgnih.govnih.gov
Optimization of Physicochemical Properties for Enhanced Biological Activity
In the realm of medicinal chemistry, the biological activity of a compound is intricately linked to its physicochemical properties. For derivatives of this compound, a focused effort on optimizing these properties is crucial for enhancing their therapeutic potential. This involves a delicate balance of various parameters to ensure favorable absorption, distribution, metabolism, and excretion (ADME) profiles, ultimately leading to improved efficacy and safety. The core principle of this optimization lies in systematically modifying the chemical structure and evaluating the resulting changes in both physicochemical characteristics and biological function.
Solubility is another paramount physicochemical property that dictates a compound's bioavailability. Poor aqueous solubility can severely limit the absorption of an orally administered drug. pharmafeatures.com medicinal chemists often employ strategies such as the incorporation of ionizable groups or polar moieties to enhance the solubility of lead compounds. The basicity of the pyridine nitrogen and the 3-amino group in the this compound core can be modulated through electronic effects of substituents to influence the pKa, which in turn affects solubility at different physiological pH values.
Furthermore, the topological polar surface area (TPSA) is a key descriptor in predicting drug absorption and brain penetration. For compounds targeting the central nervous system, a lower TPSA is generally preferred to facilitate crossing the blood-brain barrier. Conversely, for peripherally acting drugs, a higher TPSA might be advantageous to limit CNS exposure and potential side effects. The strategic placement of polar atoms and hydrogen bond donors/acceptors on the this compound framework allows for the fine-tuning of TPSA to achieve the desired pharmacokinetic profile.
The following table illustrates hypothetical modifications to a this compound core and the anticipated impact on key physicochemical properties, which would be experimentally determined during a lead optimization campaign.
| Compound | Modification | Calculated logP (cLogP) | Topological Polar Surface Area (TPSA) (Ų) | Predicted Aqueous Solubility (logS) |
| Parent | This compound | 1.8 | 51.5 | -2.5 |
| Analog A | Addition of a hydroxyl group to the isopropoxy chain | 1.5 | 71.7 | -2.0 |
| Analog B | Replacement of isopropoxy with a methoxy group | 1.2 | 51.5 | -2.2 |
| Analog C | Introduction of a fluorine atom on the pyridine ring | 2.0 | 51.5 | -2.7 |
Note: The data in this table is illustrative and intended to demonstrate the principles of physicochemical property optimization. Actual values would need to be determined experimentally or through validated computational models.
Detailed research findings from studies on related aminopyridine derivatives have demonstrated the successful application of these principles. For example, in the development of kinase inhibitors, modifications to the solvent-exposed regions of the molecule with polar groups have led to significant improvements in solubility and subsequent oral bioavailability. nih.gov Structure-activity relationship (SAR) studies on substituted aminopyridines have consistently shown that small changes, such as the position and nature of substituents, can have profound effects on both the physicochemical properties and the biological activity of the compounds. nih.gov
Process Development and Scale Up Considerations
Optimization of Reaction Conditions for Industrial Viability
The optimization of reaction parameters is a cornerstone of developing a commercially viable process. For the synthesis of substituted aminopyridines like 4-isopropoxypyridin-3-amine, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are frequently employed. wikipedia.orglibretexts.orgyoutube.com The following subsections outline the optimization of key parameters for such a process, aiming to maximize yield, minimize costs, and ensure operational efficiency.
The choice of solvent is critical as it influences reaction kinetics, solubility of reagents and catalysts, and downstream processing (e.g., product isolation and purification). For an industrial process, factors such as cost, safety (flash point, toxicity), and environmental impact are paramount. A typical solvent screen for a palladium-catalyzed amination would evaluate a range of aprotic solvents.
Initial laboratory-scale experiments might use solvents like 1,4-dioxane (B91453) or toluene, which are known to be effective for Buchwald-Hartwig reactions. acsgcipr.org However, for scale-up, alternatives may be sought to improve the process profile. Optimization studies would involve running the reaction in various solvents under otherwise identical conditions to compare reaction conversion and impurity profiles.
Table 1: Illustrative Solvent Screening for the Synthesis of this compound This table presents hypothetical data to illustrate the optimization process.
| Entry | Solvent | Relative Reaction Rate | Product Yield (%) | Remarks |
|---|---|---|---|---|
| 1 | Toluene | 1.0 | 85 | Good solubility, standard choice. |
| 2 | 1,4-Dioxane | 1.2 | 88 | Higher rate, but peroxide formation is a safety concern. |
| 3 | Tetrahydrofuran (THF) | 0.8 | 75 | Lower boiling point can be problematic for temperature control on scale. |
| 4 | 2-Methyl-THF | 1.1 | 86 | Greener alternative to THF with a higher boiling point. |
Based on such a screening, 2-Methyl-THF or CPME might be selected for further development due to their favorable balance of reactivity, safety, and environmental considerations.
The catalyst system, comprising a palladium precursor and a phosphine (B1218219) ligand, is the heart of the cross-coupling reaction. wikipedia.org The goal is to identify a system with the highest possible turnover number (TON) and turnover frequency (TOF), thereby minimizing the amount of expensive palladium required. youtube.com Ligands play a crucial role in stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle. youtube.com
Screening would involve testing various palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) with a panel of electron-rich, bulky phosphine ligands like X-Phos, SPhos, and bidentate ligands like BINAP. wikipedia.orgyoutube.com
Table 2: Illustrative Catalyst and Ligand Screening This table presents hypothetical data to illustrate the optimization process.
| Entry | Palladium Source (mol%) | Ligand (mol%) | Yield (%) | Catalyst Loading |
|---|---|---|---|---|
| 1 | Pd(OAc)₂ (2) | P(t-Bu)₃ (4) | 75 | High |
| 2 | Pd₂(dba)₃ (1) | BINAP (2.5) | 85 | Moderate |
| 3 | Pd(OAc)₂ (1) | X-Phos (2) | 92 | Low |
| 4 | Pd(OAc)₂ (0.5) | X-Phos (1) | 90 | Very Low |
The results would likely point towards a highly active catalyst system, such as one using a biarylphosphine ligand like X-Phos, which often allows for very low catalyst loadings, a critical factor for reducing costs in large-scale production. youtube.com
The base is essential for the deprotonation of the amine and regeneration of the catalyst. acsgcipr.org The choice of base can significantly impact the reaction rate and the tolerance of other functional groups. While strong bases like sodium tert-butoxide (NaOtBu) are highly effective, they can be expensive and may promote side reactions. libretexts.org Weaker, inorganic bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often preferred for industrial applications if they provide sufficient reactivity, as they are cheaper and easier to handle. libretexts.org
Optimization involves screening different bases and adjusting their stoichiometry to find the minimum amount required for complete conversion, thereby reducing material costs and waste streams.
Table 3: Illustrative Base Selection and Stoichiometry This table presents hypothetical data to illustrate the optimization process.
| Entry | Base | Equivalents | Yield (%) | Cost/Safety Profile |
|---|---|---|---|---|
| 1 | NaOtBu | 1.5 | 92 | High cost, highly reactive |
| 2 | K₃PO₄ | 2.0 | 88 | Moderate cost |
| 3 | Cs₂CO₃ | 2.0 | 85 | High cost |
| 4 | K₂CO₃ | 2.5 | 82 | Low cost, safe |
Temperature and reaction time are interconnected parameters that must be optimized to ensure the reaction proceeds to completion efficiently without generating significant impurities from side reactions or product degradation. The ideal temperature profile minimizes the reaction time, thus maximizing reactor throughput, while maintaining a clean reaction profile. This is typically achieved by monitoring the reaction progress over time at different temperatures using techniques like HPLC.
The goal is to find the "sweet spot" where the reaction is completed in the shortest time possible (e.g., < 8 hours for a typical manufacturing cycle) at the lowest viable temperature to conserve energy and ensure a safe, controllable process.
Continuous Flow Chemistry Applications for Efficient Synthesis
Continuous flow chemistry has emerged as a powerful technology for the synthesis of active pharmaceutical ingredients and intermediates. researchgate.netnih.gov Its application to the synthesis of this compound offers several potential advantages over traditional batch processing. The use of microreactors or packed-bed reactors allows for superior control over reaction parameters like temperature and mixing, leading to higher yields and purities. organic-chemistry.org
For exothermic reactions, the high surface-area-to-volume ratio of flow reactors enables rapid heat dissipation, enhancing process safety. organic-chemistry.org Furthermore, continuous flow systems can be automated, allowing for sustained, around-the-clock production with minimal manual intervention. nih.gov This approach can significantly reduce reaction times and improve space-time yield, making it an attractive option for efficient, large-scale manufacturing. researchgate.net
Strategies for Multigram and Kilo-Lab Scale Synthesis
Scaling the synthesis of this compound from the bench to multigram and kilo-lab scales presents several challenges. Direct translation of laboratory procedures is often not feasible. Key strategies include:
Process Safety Assessment: A thorough evaluation of reaction thermodynamics (exotherms), potential for runaway reactions, and handling of hazardous materials is essential before scaling up.
Reagent Addition and Heat Transfer: In large reactors, controlling the rate of reagent addition and managing heat transfer become critical to maintain a consistent temperature and prevent the formation of hot spots that could lead to impurity formation.
Work-up and Isolation: Laboratory purification methods like column chromatography are generally not viable for large-scale production. The process must be designed to yield a product that can be isolated and purified through scalable techniques such as crystallization or distillation. This may require re-optimizing the solvent system to facilitate product precipitation.
Consistency and Control: Establishing robust process analytical technology (PAT) to monitor the reaction in real-time ensures batch-to-batch consistency and allows for immediate corrective action if deviations occur.
Successful scale-up relies on a deep understanding of the chemical process and chemical engineering principles to ensure the synthesis is not only high-yielding but also safe, reliable, and economical at an industrial scale.
Process Transfer to Larger Scale Manufacturing
The successful transition of the synthesis of this compound from laboratory-scale to large-scale manufacturing requires meticulous planning and a thorough understanding of the chemical and physical challenges involved in scaling up each synthetic step. A likely synthetic route to this compound involves a multi-step process, each presenting unique challenges that must be addressed to ensure a safe, efficient, and reproducible manufacturing process. The primary stages typically include nitration of a pyridine (B92270) precursor, followed by an etherification reaction to introduce the isopropoxy group, and finally, the reduction of the nitro group to the desired amine.
The scale-up of chemical reactions is not merely about using larger reaction vessels; it involves a comprehensive evaluation of factors such as reaction kinetics, heat transfer, mass transfer, and safety. catsci.com What may be a manageable exotherm in a laboratory flask can become a significant safety hazard in a large industrial reactor due to the decrease in the surface-area-to-volume ratio as the scale increases. catsci.com Therefore, a critical aspect of process transfer is the early identification and mitigation of potential hazards and operational issues.
Key considerations during the process transfer for the synthesis of this compound include the selection of appropriate and robust equipment, the development of detailed and validated analytical methods to monitor reaction progress and product purity, and the implementation of strict process controls to maintain consistency between batches. Each step of the synthesis must be individually assessed and optimized for large-scale production.
Below is a detailed breakdown of the considerations for each major synthetic transformation:
Table 1: Key Considerations for the Scale-Up of this compound Synthesis
| Synthetic Step | Potential Hazards | Key Process Parameters for Scale-Up | Equipment Considerations |
| Nitration of Pyridine Precursor | Highly exothermic reaction, potential for runaway reaction. fcad.com Use of strong acids (e.g., nitric and sulfuric acid) poses corrosion and handling risks. google.com Formation of potentially unstable intermediates. | - Temperature Control: Precise and robust temperature control is critical to manage the exotherm. fcad.com - Reagent Addition Rate: Slow, controlled addition of the nitrating agent is necessary to prevent heat accumulation. - Agitation: Efficient mixing is required to ensure uniform heat distribution and prevent localized "hot spots." - Quenching Procedure: A well-defined and validated quenching procedure is essential for safe reaction termination. | - Glass-lined or corrosion-resistant reactors: To withstand the harsh acidic conditions. - High-efficiency cooling systems: To effectively dissipate the heat of reaction. - Calorimetry studies (e.g., RC1e): To determine the thermal profile and ensure safe operating limits. researchgate.net |
| Etherification (Williamson Ether Synthesis) | Use of strong bases (e.g., sodium hydride, potassium tert-butoxide) which can be flammable and moisture-sensitive. Handling of flammable solvents. Potential for pressure build-up if the reaction is not properly controlled. | - Moisture Control: Strict control of moisture is necessary to prevent deactivation of the base and ensure reaction efficiency. - Solvent Selection: Choice of a solvent with an appropriate boiling point and good solubility for both reactants and intermediates. - Reaction Time and Temperature: Optimization to maximize yield and minimize side-product formation. - Phase-Transfer Catalysis: May be considered to enhance reaction rates and simplify the process. acs.org | - Inert atmosphere reactors: To handle air and moisture-sensitive reagents safely. - Reflux condensers: To control solvent evaporation and maintain reaction temperature. - Pressure-rated vessels: If there is a potential for pressure generation. |
| Reduction of Nitro Group | Use of flammable hydrogen gas under pressure for catalytic hydrogenation. mdpi.com Catalysts (e.g., Palladium on carbon, Raney Nickel) can be pyrophoric. acs.org Potential for runaway reactions if hydrogenation is not well-controlled. Formation of potentially hazardous intermediates. mdpi.com | - Catalyst Selection and Loading: Choosing a highly selective and active catalyst to minimize side reactions like dehalogenation. acs.org - Hydrogen Pressure and Temperature: Optimization of these parameters is crucial for achieving complete reduction without compromising safety. - Agitation: Efficient mixing is needed to ensure good contact between the substrate, catalyst, and hydrogen. - Filtration: Safe handling and removal of the pyrophoric catalyst after the reaction. | - High-pressure hydrogenation reactors (autoclaves): Designed to safely handle flammable gases at elevated pressures. - Inert filtration systems: To safely handle and remove the pyrophoric catalyst. - Continuous flow reactors: Can offer enhanced safety and better control over reaction parameters for this type of transformation. mdpi.comacs.org |
The successful transfer of the this compound synthesis to a larger scale hinges on a multidisciplinary approach, involving chemists, chemical engineers, and safety specialists. A thorough understanding of the reaction mechanism, potential side reactions, and the physical properties of all materials involved is paramount. By carefully considering and addressing the challenges outlined above for each synthetic step, a robust, safe, and economically viable manufacturing process can be developed.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
